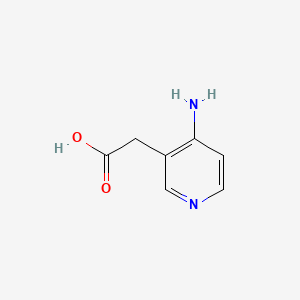

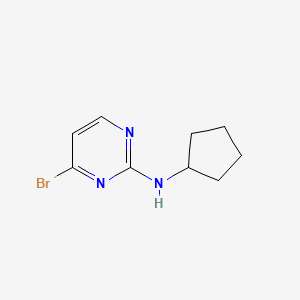

2-(4-Aminopyridin-3-yl)acetic acid

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

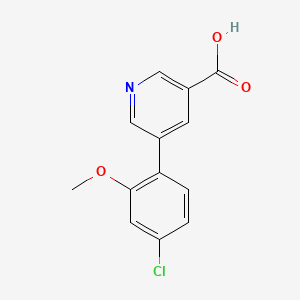

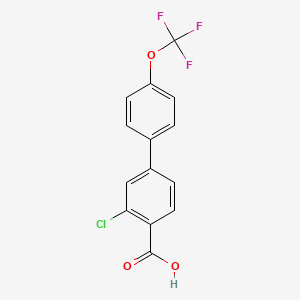

“2-(4-Aminopyridin-3-yl)acetic acid” is a chemical compound with the molecular formula C7H8N2O2 . It is used for research and development purposes . The compound has a molecular weight of 152.15 .

Synthesis Analysis

The synthesis of compounds similar to “2-(4-Aminopyridin-3-yl)acetic acid” has been reported in the literature. For instance, a catalyst-free domino reaction of 4-aminopyridin-2(1H)-ones, arylglyoxal hydrates, and different 1,3-dicarbonyl compounds in water has been established . Another method involves a two-stage synthesis starting from pyridine and includes 1-(4-pyridyl)pyridinium chloride hydrochloride as an intermediate .Molecular Structure Analysis

The molecular structure of “2-(4-Aminopyridin-3-yl)acetic acid” has been analyzed using various techniques such as elemental analysis and NMR spectra . Torsional potential energy scans for all five of its rotating bonds were made to get approximate dihedral angles .Physical And Chemical Properties Analysis

The physical and chemical properties of “2-(4-Aminopyridin-3-yl)acetic acid” include a molecular weight of 152.15 . The compound is a solid at room temperature . It should be stored in a dark place, under an inert atmosphere, at room temperature .科学研究应用

Synthesis of Substituted Imidazo[1,2-a]Pyridin-3-yl-Acetic Acids

- Scientific Field: Organic Chemistry

- Summary of Application: This compound is synthesized through a multicomponent condensation of 2-aminopyridines with arylglyoxals and Meldrum’s acid . The resulting substituted imidazo[1,2-a]pyridin-3-yl-acetic acids have a broad spectrum of biological activity and can be used as antibacterial, antifungal, antiviral, and anti-inflammatory drugs .

- Methods of Application: The synthesis involves condensation of substituted 2-aminopyridines with α-halo ketones, followed by the introduction of a carboxymethyl function into the structure of the resulting imidazo[1,2-a]pyridine .

- Results or Outcomes: The method developed allows for the synthesis of substituted imidazo[1,2-a]pyridin-3-yl-acetic acids in one synthetic stage with high yields .

Medicinal Applications

- Scientific Field: Medicinal Chemistry

- Methods of Application: The main literature method for the synthesis of imidazo[1,2-a]pyridin-3-yl-acetic acids consists of condensation of substituted 2-aminopyridines with α-halo ketones, followed by the introduction of carboxymethyl function into the structure of the resulting imidazo[1,2-a]pyridine .

- Results or Outcomes: The development of new methods for the synthesis of imidazo[1,2-a]pyridin-3-yl-acetic acids allows obtaining the target products in one synthetic stage with high yields .

安全和危害

The safety data sheet for “2-(4-Aminopyridin-3-yl)acetic acid” suggests avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eyes . It is recommended to use personal protective equipment, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .

属性

IUPAC Name |

2-(4-aminopyridin-3-yl)acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O2/c8-6-1-2-9-4-5(6)3-7(10)11/h1-2,4H,3H2,(H2,8,9)(H,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRQDNHUPZXMOOA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC(=C1N)CC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50734722 |

Source

|

| Record name | (4-Aminopyridin-3-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50734722 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-Aminopyridin-3-yl)acetic acid | |

CAS RN |

1227570-90-2 |

Source

|

| Record name | (4-Aminopyridin-3-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50734722 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1,1-Dimethyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B580830.png)

![[5-Amino-4-tert-butyl-2-(2-methoxycarbonyloxy-1,1-dimethyl-ethyl)phenyl] methyl carbonate](/img/structure/B580844.png)